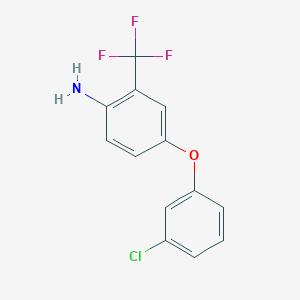

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSHKYEHFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The document is intended for researchers, chemists, and professionals in drug development. It delves into the strategic considerations behind selecting a synthetic route, focusing on two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. The guide offers a detailed examination of reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the different approaches, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

This compound is a substituted diaryl ether aniline derivative. Its structural complexity, featuring a trifluoromethyl group and a chlorinated phenoxy moiety, makes it a valuable building block for synthesizing molecules with enhanced biological activity. The trifluoromethyl group can improve metabolic stability and binding affinity, while the diaryl ether scaffold is common in many biologically active compounds.[1] Consequently, this aniline derivative serves as a crucial precursor for a range of target molecules, from kinase inhibitors in oncology to next-generation pesticides.[1][2]

The synthesis of this molecule hinges on the formation of the diaryl ether bond, a notoriously challenging transformation that requires careful selection of methodology to achieve high yields and purity. This guide will explore the most effective strategies to construct this key bond, providing the technical insights necessary for successful laboratory and industrial-scale synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule involves disconnecting the C-O ether bond. This primary disconnection points to two main synthetic strategies, differing in the nature of the nitrogen-containing precursor.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A: Direct coupling of a 4-halo-2-(trifluoromethyl)aniline derivative with 3-chlorophenol. This is the most direct route.

-

Pathway B: Coupling of a 4-halo-1-nitro-2-(trifluoromethyl)benzene with 3-chlorophenol, followed by a subsequent reduction of the nitro group to an amine. The presence of the strongly electron-withdrawing nitro group in the para position significantly activates the aryl halide for nucleophilic attack, often leading to higher yields and milder conditions for the etherification step.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a powerful method for forming C-O bonds on electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aryl halide to form a stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

Rationale and Mechanistic Insight

The presence of the electron-withdrawing trifluoromethyl (CF₃) group ortho to the leaving group (halogen) activates the aromatic ring for nucleophilic attack. For an even more efficient reaction, Pathway B is often preferred, where a nitro (NO₂) group is positioned para to the leaving group. This provides substantial resonance stabilization for the negative charge in the Meisenheimer complex, thereby lowering the activation energy.[3][4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS No: 946784-60-7). In the landscape of modern drug discovery, a profound understanding of a molecule's physical and chemical characteristics is paramount. These properties are the bedrock upon which the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent is built. This document delves into the critical parameters of melting point, boiling point, aqueous solubility, dissociation constant (pKa), and lipophilicity (logP). For each property, we will not only present computationally predicted values but also detail the rigorous experimental methodologies for their empirical determination. This dual approach provides researchers with both a foundational dataset and the practical knowledge to validate and expand upon these findings in their own laboratories. The synthesis of this molecule is also briefly discussed to provide a holistic view for medicinal chemists.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties, which can lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. The molecule at the center of this guide, this compound, is a structurally complex aromatic amine. The presence of a trifluoromethyl group and a chlorinated phenoxy moiety suggests a molecule with potentially interesting biological activities, but also one that requires careful physicochemical characterization. The trifluoromethyl group can significantly impact lipophilicity and metabolic stability, while the substituted phenoxy ring will influence conformation and receptor binding. The aniline core, being basic, will dictate the ionization state at physiological pH, a critical factor for solubility and membrane permeation.

This guide is structured to provide a logical and in-depth exploration of these key properties, moving from the solid-state behavior (melting point) to its solution-state characteristics (solubility, pKa, and logP). Each section will explain the "why" behind the importance of the property, present the predicted data, and then provide a detailed, field-proven experimental protocol.

Molecular Identity and Structure

Before delving into its properties, it is essential to establish the fundamental identity of the molecule.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 946784-60-7 |

| Molecular Formula | C₁₃H₉ClF₃NO |

| Molecular Weight | 287.67 g/mol |

| Chemical Structure | |

A 2D representation of the molecular structure of this compound.

Predicted Physicochemical Properties

In the absence of publicly available experimental data, computational predictive models serve as a valuable starting point for understanding the likely physicochemical landscape of a new chemical entity. The following table summarizes the predicted values for the key properties of this compound. These predictions were generated using a consensus of well-regarded computational algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 85 - 95 | Influences solubility, dissolution rate, and formulation development. |

| Boiling Point (°C) | ~ 350 - 370 | Important for purification and understanding thermal stability. |

| Aqueous Solubility (logS) | -4.5 to -5.5 | Directly impacts bioavailability and formulation options. |

| pKa (Basic) | 2.5 - 3.5 | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |

| logP | 4.8 - 5.2 | A measure of lipophilicity, which influences absorption, distribution, and potential for toxicity. |

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in drug development. The following sections provide detailed protocols for the experimental determination of the core physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: The melting point is a critical parameter that dictates the stability and solubility of a solid-state compound. Differential Scanning Calorimetry (DSC) is the preferred method due to its high accuracy, small sample requirement, and ability to provide additional information about thermal transitions, such as polymorphism.[1][2][3][4]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 150 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

Causality Behind Experimental Choice: While less critical for solid oral dosage forms, the boiling point provides insight into the volatility and thermal stability of a compound. For small quantities of a new compound, micro-boiling point determination using a Thiele tube is a resource-efficient method.[5][6][7][8][9]

-

Sample Preparation: Place a small amount (a few drops) of the liquid compound (if applicable, or a melted sample) into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil.

-

Heating: Gently heat the arm of the Thiele tube. Observe for a steady stream of bubbles emerging from the capillary tube.

-

Cooling and Observation: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Aqueous Solubility Determination via the Shake-Flask Method

Causality Behind Experimental Choice: Aqueous solubility is a cornerstone of drug bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its directness and reliability.[10][11][12][13][14]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa dictates the extent of ionization of a molecule at a given pH. For an aniline derivative, the basic pKa is crucial. Potentiometric titration is a highly accurate and direct method for pKa determination.[15][16][17][18][19]

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at which 50% of the aniline nitrogen is protonated, which corresponds to the midpoint of the buffer region in the titration curve.

LogP Determination by RP-HPLC

Causality Behind Experimental Choice: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating logP that requires only a small amount of sample and avoids the experimental complexities of the traditional shake-flask method.[20][21][22][23][24]

-

Standard Selection: Choose a set of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Chromatographic Conditions:

-

Use a C18 stationary phase.

-

Employ a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Run the analysis isocratically at several different mobile phase compositions.

-

-

Retention Time Measurement: Inject the standard compounds and the test compound and measure their retention times (t_R).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

-

Extrapolation: For each compound, plot log k' against the percentage of organic solvent in the mobile phase. Extrapolate to 100% aqueous mobile phase to obtain log k'_w.

-

Calibration Curve: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k'_w values.

-

LogP Determination: Determine the logP of this compound by interpolating its log k'_w value on the calibration curve.

Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis Outline

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A potential disconnection approach suggests starting with a suitably activated 4-halo-2-(trifluoromethyl)aniline and reacting it with 3-chlorophenol in the presence of a base.

For instance, 4-fluoro-2-(trifluoromethyl)aniline could be reacted with 3-chlorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or cesium carbonate at elevated temperatures. The fluorine atom at the 4-position is a good leaving group for SNAr reactions, activated by the electron-withdrawing trifluoromethyl group.

Conclusion and Future Perspectives

The physicochemical properties of this compound, as predicted and outlined for experimental determination in this guide, provide a critical foundation for its further development as a potential drug candidate. The predicted high lipophilicity (logP ~5) suggests that while the compound may have good membrane permeability, it might also face challenges with aqueous solubility and could be prone to metabolic liabilities and non-specific binding. The low predicted basicity of the aniline (pKa ~3) indicates that it will be predominantly in its neutral form at physiological pH, which is favorable for cell penetration but may limit the use of salt forms for solubility enhancement.

It is imperative that the predicted values presented herein are confirmed through rigorous experimentation using the detailed protocols provided. Subsequent studies should focus on establishing a comprehensive ADME profile, including metabolic stability, plasma protein binding, and permeability assays. This foundational physicochemical data, coupled with early ADME screening, will be instrumental in guiding lead optimization efforts and ultimately determining the therapeutic potential of this and related molecules.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]

-

Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310. [Link]

- Chamberlain, A. K. (1995). Acid-base and solubility properties of new drug candidates. In K. Florey (Ed.), Analytical Profiles of Drug Substances and Excipients (Vol. 23, pp. 493-533). Academic Press.

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

- Avdeef, A. (2012).

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Badocco, D., Di Marco, V., Mondin, A., & Pastore, P. (2016). Empirically Fitted Parameters for Calculating pKa Values with Small Deviations from Experiments Using a Simple Computational Strategy. Journal of Chemical Information and Modeling, 56(9), 1714-1724. [Link]

-

Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2006). A new, rapid, and reliable method for pKa determination of sparingly soluble drugs. Pharmaceutical Research, 23(7), 1475-1485. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Wang, S., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(7), 559-563. [Link]

-

University of Akron. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(1), 127-134. [Link]

-

JOVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

Sources

- 1. scribd.com [scribd.com]

- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 3. scielo.br [scielo.br]

- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chemconnections.org [chemconnections.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, identified by the CAS number 946784-60-7 , is a halogenated diaryl ether aniline derivative of significant interest in the field of medicinal chemistry. This molecule incorporates three key structural motifs that are highly valued in drug design: a diaryl ether linkage, a trifluoromethyl group, and a chloro-substituted aromatic ring. The strategic combination of these features makes it a valuable building block for the synthesis of novel therapeutic agents.

The diaryl ether scaffold is a prevalent feature in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This structural unit offers a favorable combination of rigidity and conformational flexibility, allowing for optimal interactions with biological targets.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often referred to as a "super-methyl" group.[4] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[4][5][6] The incorporation of a -CF3 group can lead to improved metabolic stability, increased binding affinity, and better bioavailability of drug candidates.[5] The chloro-substituent further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential for specific interactions with target proteins.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and its potential applications in drug discovery and development.

Physicochemical Properties and Specifications

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its key physicochemical properties can be derived from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 946784-60-7 | |

| Molecular Formula | C13H9ClF3NO | |

| Molecular Weight | 287.67 g/mol | |

| Appearance | (Predicted) Off-white to yellow solid or oil | General observation for similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, methanol, dichloromethane | General observation for similar compounds |

Synthesis of this compound

The synthesis of this compound can be strategically approached through the formation of the diaryl ether bond, a cornerstone transformation in organic chemistry. The most common and industrially relevant method for this is the Ullmann condensation.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[7][8] In the context of our target molecule, this would involve the coupling of 4-amino-3-(trifluoromethyl)phenol with 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Materials:

-

4-Amino-3-(trifluoromethyl)phenol

-

1-Bromo-3-chlorobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-(trifluoromethyl)phenol (1.0 eq.), 1-bromo-3-chlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF or NMP to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The protons on the chlorophenoxy ring will be affected by the chloro and ether functionalities. The amino (-NH2) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF3 group, which is a highly sensitive and unambiguous way to confirm its presence.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1400-1600 cm⁻¹.

-

C-O-C stretching (aryl ether): Around 1200-1250 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹.

-

C-Cl stretching: Around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C13H9ClF3NO. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications and Significance in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of new drugs. The diaryl ether motif is found in a number of approved drugs and clinical candidates, often acting as a hinge-binding element in kinase inhibitors or providing the necessary conformational constraint for receptor binding.

The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability by blocking sites of oxidation.[9] Its electron-withdrawing properties can also modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.

Diagram of the Role in a Kinase Inhibitor Signaling Pathway (Hypothetical):

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a drug candidate derived from this compound.

Derivatives of this scaffold could be explored as potential inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The aniline nitrogen provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to target specific enzyme active sites.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.

-

Hazard Identification: The compound is classified as an irritant.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule that holds considerable promise as a building block in drug discovery. Its unique combination of a diaryl ether linkage, a trifluoromethyl group, and a reactive aniline moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. While detailed published research on this specific compound is currently limited, its structural motifs are well-established in medicinal chemistry, suggesting a high potential for its application in the development of future pharmaceuticals. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its therapeutic potential.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

-

Ullmann reaction | PPTX. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link].

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). ACS Publications. [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). National Center for Biotechnology Information. [Link].

-

Ullmann Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link].

-

Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 17, 2026, from [Link].

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link].

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link].

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link].

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione. [Link].

-

5 - Safety data sheet. (2022, August 19). Retrieved January 17, 2026, from [Link].

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link].

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. (2020, September 16). National Center for Biotechnology Information. [Link].

-

Identification of diaryl ether-based ligands for estrogen-related receptor α as potential antidiabetic agents - PubMed. (2011, February 10). National Center for Biotechnology Information. [Link].

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 17, 2026, from [Link].

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23). MDPI. [Link].

-

2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline (C13H9ClF3NO) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link].

-

4-[3-(Trifluoromethyl)phenoxy]aniline, N-acetyl- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link].

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents. (n.d.).

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. (n.d.). Retrieved January 17, 2026, from [Link].

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025, August 6). ResearchGate. [Link].

-

Aniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 17, 2026, from [Link].

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16). Royal Society of Chemistry. [Link].

-

Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed. (n.d.). Retrieved January 17, 2026, from [Link].

-

Benzenamine, 4-(trifluoromethyl)- - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link].

-

4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link].

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS No: 946784-60-7). While publicly available experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a framework for the structural elucidation and confirmation of this and structurally related compounds. We will detail standardized experimental protocols, present predicted data in tabular format, and explain the rationale behind these predictions, grounding our analysis in authoritative scientific literature.

Introduction and Molecular Structure

This compound is a complex substituted aromatic amine. Its structure incorporates several key functional groups that each produce a distinct spectroscopic signature: a primary aniline, a trifluoromethyl group, a diaryl ether linkage, and a chlorinated aromatic ring. Accurate structural confirmation is paramount in chemical synthesis and drug development, and a multi-technique spectroscopic approach (NMR, IR, MS) provides the necessary orthogonal data points for unambiguous identification.

This guide will deconstruct the molecule's structure to predict the outcome of each analytical technique, providing a robust roadmap for any scientist working with this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The electron-withdrawing and -donating nature of the various substituents will create a well-dispersed and highly informative set of spectra.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can facilitate the observation of N-H protons, which may exchange too rapidly in other solvents.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~250 ppm, and a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate NMR processing software.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for seven distinct aromatic protons and the two amine protons. The electron-withdrawing effects of the -CF₃ and -Cl groups and the ether linkage will significantly influence the chemical shifts.

| Predicted Signal | # of Protons | Multiplicity | Approx. δ (ppm) | Rationale & Coupling |

| H-3 | 1H | d | ~7.3 - 7.5 | Ortho to -CF₃ and meta to -NH₂. Coupled to H-5. |

| H-5 | 1H | dd | ~6.8 - 7.0 | Ortho to -NH₂ and meta to ether. Coupled to H-3 and H-6. |

| H-6 | 1H | d | ~6.7 - 6.9 | Ortho to ether and meta to -NH₂. Coupled to H-5. |

| H-2' | 1H | t | ~6.9 - 7.1 | Meta to -Cl and -OAr. Appears as a triplet-like signal. |

| H-4' | 1H | t | ~7.2 - 7.4 | Para to -OAr and ortho to -Cl. Coupled to H-5' and H-6'. |

| H-5' | 1H | t | ~7.1 - 7.3 | Meta to -OAr and para to -Cl. Coupled to H-4' and H-6'. |

| H-6' | 1H | dd | ~6.8 - 7.0 | Ortho to -OAr and meta to -Cl. Coupled to H-4' and H-5'. |

| -NH₂ | 2H | br s | ~3.5 - 5.0 | Broad singlet; chemical shift is concentration and solvent dependent.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, one for each carbon atom. The CF₃ group will appear as a quartet due to one-bond C-F coupling.

| Predicted Signal | Approx. δ (ppm) | Rationale |

| C-CF₃ | 120 - 130 (q) | Quartet due to ¹JCF coupling. Shielded by aniline, deshielded by CF₃. |

| C-Cl | 133 - 136 | Direct attachment to electronegative Cl. |

| C-O (ether) | 145 - 160 | Deshielded carbons directly attached to the ether oxygen. |

| Aromatic C-H | 110 - 135 | Region for protonated aromatic carbons. |

| Aromatic C-N | 140 - 150 | Deshielded carbon attached to the amine group. |

| Quaternary Carbons | 120 - 160 | Includes C-2, C-4, C-1', C-3'. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique ideal for fluorinated compounds.[4]

| Predicted Signal | # of Fluorines | Multiplicity | Approx. δ (ppm) | Rationale |

| -CF₃ | 3F | s | -60 to -65 | A single peak is expected as there are no adjacent fluorine or hydrogen atoms for coupling. The chemical shift for a CF₃ group on an aromatic ring is typically found in this region.[4][5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or as a thin film on a salt plate (for liquids/oils) or using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Predicted IR Absorption Bands

The IR spectrum will be complex but will show characteristic absorptions for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450-3350 | N-H Asymmetric & Symmetric Stretch | Medium | Two distinct peaks are characteristic of a primary amine (R-NH₂).[3][7][8] |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene rings.[9] |

| 1620-1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of a primary amine.[3] |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple sharp bands indicate the aromatic systems.[10] |

| 1350-1250 | Aromatic C-N Stretch | Strong | Strong absorption typical for aromatic amines.[7][8] |

| 1300-1100 | C-F Stretch | Strong | The highly polar C-F bonds produce very strong absorptions. |

| 1280-1200 | Aryl-O-C Asymmetric Stretch | Strong | Characteristic of the diaryl ether linkage. |

| 1080-1020 | Aryl-O-C Symmetric Stretch | Medium | Characteristic of the diaryl ether linkage. |

| 800-600 | C-Cl Stretch | Strong | Strong absorption indicating the presence of a C-Cl bond.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules, leading to extensive and informative fragmentation.

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₃H₉ClF₃NO is 287.67 g/mol . The mass spectrum should show a molecular ion peak (M⁺˙) and a characteristic M+2 peak due to the ³⁷Cl isotope.

Caption: Predicted major fragmentation pathway for this compound.

Table of Predicted Major Fragments:

| m/z (for ³⁵Cl) | Proposed Ion Structure | Rationale |

| 287 / 289 | [C₁₃H₉ClF₃NO]⁺˙ (Molecular Ion) | The parent ion. The 3:1 ratio of the 287 and 289 peaks is a definitive indicator of one chlorine atom. |

| 218 / 220 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds.[11] |

| 179 | [M - C₆H₄Cl]⁺ | Cleavage of the ether bond with loss of the chlorophenyl radical. |

| 128 | [C₇H₄FNO]⁺˙ | Fragment corresponding to the trifluoromethyl-aminophenoxy cation radical. |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, resulting from ether bond cleavage. |

Conclusion

This technical guide presents a detailed predictive analysis of the NMR, IR, and MS spectra for this compound. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, we have established a clear set of expected data points. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein provide a robust template for the empirical analysis and structural verification of this molecule, serving as a valuable resource for researchers in synthetic chemistry and pharmaceutical development.

References

-

Dalvit, C., & Vulpetti, A. (2019). A Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags: Optimizing Resolution in 19F NMR Studies of Proteins. Journal of Biomolecular NMR, 73(6-7), 279–290. [Link]

-

Welsh, J. A., et al. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1-11. [Link]

-

Gao, H., & Ma, J. (2001). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(5), 651-653. [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (2001). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline (C13H9ClF3NO). [Link]

-

The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

-

National Institutes of Health. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Mansoura University. (n.d.). The features of IR spectrum. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

SpectraBase. (n.d.). 4-[3-(Trifluoromethyl)phenoxy]aniline, N-acetyl-. [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. davuniversity.org [davuniversity.org]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

An In-depth Technical Guide to the Solubility of 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline in Organic Solvents

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the introduction of novel chemical entities often outpaces the full characterization of their fundamental physicochemical properties. 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline is one such molecule, a compound of interest for its potential applications stemming from its unique trifluoromethyl and chlorophenoxy moieties. A comprehensive understanding of its solubility is a critical prerequisite for its effective utilization in synthesis, formulation, and biological studies.

This technical guide is crafted to address the current scarcity of public domain data on the solubility of this compound. In the absence of direct experimental values, this document provides a robust theoretical framework for predicting its solubility, grounded in the principles of physical organic chemistry and data from analogous structures. More importantly, it equips the researcher with a detailed, field-proven experimental protocol—the gold-standard shake-flask method—for the empirical determination of its solubility. This guide is designed not merely as a repository of information, but as a practical tool to empower researchers to generate reliable and reproducible solubility data for this compound.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound features several key functional groups that dictate its interactions with various solvents.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Source |

| Molecular Weight | 287.66 g/mol | [1] |

| XLogP3 | 3.9 | [1] |

The predicted octanol-water partition coefficient (XLogP3) of 3.9 suggests that this compound is a lipophilic, or "fat-loving," molecule, indicating a preference for nonpolar environments over aqueous ones.[1]

Influence of Functional Groups on Solubility:

-

Aniline Moiety (-NH₂): The primary amine group is capable of acting as a hydrogen bond donor, which can promote solubility in protic solvents like alcohols.[2] However, the basicity of the aniline is reduced by the electron-withdrawing effects of the trifluoromethyl and chlorophenoxy groups.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. The presence of the -CF₃ group generally increases a molecule's solubility in nonpolar organic solvents and can enhance its metabolic stability in biological systems.[3]

-

3-Chlorophenoxy Group (-O-C₆H₄-Cl): This bulky, lipophilic group significantly contributes to the molecule's overall nonpolar character. The ether linkage can act as a hydrogen bond acceptor. The chlorine atom further enhances lipophilicity.

Based on this structural analysis, it is predicted that this compound will exhibit higher solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar, protic solvents.

Predicted Solubility Profile

The following table provides a theoretically derived prediction of the solubility of this compound in a range of common organic solvents at ambient temperature. It is crucial to emphasize that these are not experimental values and should be confirmed empirically.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Moderately Soluble | Capable of hydrogen bonding with the aniline group, but the large lipophilic structure limits high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |

| Isopropanol | Sparingly Soluble | Increased hydrocarbon character of the solvent reduces its ability to solvate the polar aniline group. | |

| Polar Aprotic | Acetone | Soluble | Good balance of polarity to interact with the aniline and ether groups, and nonpolar character to solvate the rest of the molecule. |

| Acetonitrile | Moderately Soluble | Polarity may be too high for optimal solvation of the highly lipophilic molecule. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good general solvent for many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, a powerful polar aprotic solvent. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl rings of the solute. |

| Hexane | Sparingly Soluble | While nonpolar, the lack of any polar character may not be sufficient to overcome the crystal lattice energy of the solid compound. | |

| Dichloromethane | Soluble | A good solvent for many aromatic and halogenated compounds. | |

| Diethyl Ether | Moderately Soluble | A relatively nonpolar solvent with an ether linkage that can act as a hydrogen bond acceptor. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4] It is a robust and reliable technique that, when performed correctly, yields accurate and reproducible data.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature.

Diagram of the Shake-Flask Workflow

Caption: Workflow for the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of the Slurry:

-

To a series of glass vials with screw caps, add a pre-weighed amount of this compound that is known to be in excess of its expected solubility. A general starting point is 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the larger particles to settle.

-

To separate the undissolved solid from the saturated solution (supernatant), either centrifuge the vials at a high speed or filter the solution through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Sample Preparation for Analysis:

-

Immediately after phase separation, accurately pipette a known volume of the clear supernatant into a clean vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification. The choice of dilution solvent should be miscible with the original solvent and compatible with the analytical technique.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the experimental temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not a fixed value but is influenced by several external factors. A comprehensive understanding of these factors is essential for accurate and reproducible solubility measurements.

Diagram of Factors Influencing Solubility

Caption: Interplay of factors affecting solubility.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Therefore, it is critical to control the temperature accurately during solubility experiments.

-

Solvent Polarity: As discussed previously, the principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The polarity of the solvent and its ability to form intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) with the solute are key determinants of solubility.

-

Crystalline Form (Polymorphism): Solid compounds can exist in different crystalline forms, known as polymorphs. Different polymorphs can have different crystal lattice energies, which can lead to variations in their solubility. It is important to characterize the solid form of the compound being tested.

-

pH (in aqueous or protic solvents): For ionizable compounds like anilines, the pH of the solvent can have a dramatic effect on solubility. The aniline group can be protonated at low pH to form a more water-soluble salt. While this guide focuses on organic solvents, this is a critical consideration if aqueous or alcoholic solvent systems are used.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is currently lacking in the public domain, a theoretical analysis based on its molecular structure and the properties of analogous compounds provides a solid foundation for predicting its solubility behavior.

The detailed protocol for the shake-flask method presented herein offers a robust and reliable means for researchers to empirically determine the solubility of this compound. The generation of such data will be invaluable for a wide range of applications, from optimizing reaction conditions and purification processes to developing formulations for potential pharmaceutical or materials science applications.

It is recommended that future work focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. Such studies will not only provide essential data for the scientific community but also contribute to a deeper understanding of the structure-property relationships of this and related classes of compounds.

References

-

Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]

- Klamt, A., & Eckert, F. (2018).

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

- Duarte, C. M., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research.

-

ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]

- Tasi, G., et al. (2020).

-

ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Retrieved from [Link]

- ResearchGate. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br)

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

- ChemRxiv. (2025).

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- U.S. Environmental Protection Agency. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

The Strategic Incorporation of Trifluoromethylanilines in Modern Drug Discovery: A Technical Guide

Introduction

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the trifluoromethylaniline moiety stands out as a particularly valuable building block. Its unique combination of electronic and steric properties allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and target binding affinity.[2][3] This in-depth technical guide provides a comprehensive overview of the applications of trifluoromethylanilines in drug discovery, from their fundamental physicochemical properties and synthesis to their role in the design of innovative therapeutics. We will explore the causal relationships behind the experimental choices in utilizing this versatile scaffold and provide practical insights for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group on the Aniline Scaffold

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties due to its high electronegativity and lipophilicity.[2] When appended to an aniline ring, it imparts a unique set of characteristics that can be leveraged to overcome common challenges in drug design.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen. This modulation of pKa is a critical consideration in drug design, as it can influence a compound's solubility, absorption, and interaction with biological targets. By lowering the pKa, the trifluoromethyl group can decrease the extent of protonation at physiological pH, which can in turn enhance membrane permeability and cellular uptake.

Enhancement of Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group.[3] This increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, and can enhance binding to hydrophobic pockets within target proteins.[3] However, a careful balance must be struck, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[2] The presence of a trifluoromethyl group can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes.[2] This "metabolic blocking" effect can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[2][4]

Bioisosteric Replacement

The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as the nitro group.[5][6][7][8] In a notable case study, the replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved in vitro metabolic stability.[5][6][7][8] This highlights the utility of the trifluoromethylaniline scaffold in overcoming the liabilities associated with "undesirable" functional groups.[5][6][7][8]

Table 1: Comparison of Physicochemical Properties

| Property | Aniline | 3-(Trifluoromethyl)aniline | Rationale for Change |

| pKa | ~4.6 | ~3.5 | The electron-withdrawing CF3 group reduces the electron density on the nitrogen atom, making it less basic. |

| logP | 1.03 | 2.43 | The fluorine atoms increase the lipophilicity of the molecule. |

| Metabolic Stability | Susceptible to oxidation | Generally more resistant to oxidation | The strong C-F bonds and the electron-withdrawing nature of the CF3 group deactivate the aromatic ring towards oxidative metabolism. |

Synthetic Strategies for Trifluoromethylanilines

The availability of robust and scalable synthetic routes is crucial for the successful application of trifluoromethylanilines in drug discovery. Several methods have been developed, ranging from classical approaches to modern transition-metal-free reactions.

From Benzotrichlorides

A common industrial-scale synthesis involves the preparation of trifluoromethylanilines from the corresponding benzotrichlorides.[9] This process typically involves nitration of the benzotrichloride, followed by fluorination and subsequent reduction of the nitro group to the aniline.[9]

Experimental Protocol: Synthesis of 4-Trifluoromethylaniline from 4-Nitrobenzotrichloride

-

Nitration: React benzotrichloride with a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., -10 to +35 °C) to introduce the nitro group.[9]

-

Fluorination: Treat the resulting nitrobenzotrichloride with a fluorinating agent, such as anhydrous hydrogen fluoride, to replace the chlorine atoms with fluorine.

-

Reduction: Reduce the nitro group of the 4-nitrobenzotrifluoride to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid reduction (e.g., Fe/HCl).

-

Purification: Purify the final product by distillation or crystallization.[9]

Functionalization of Trifluoromethylanilines

Existing trifluoromethylanilines can be further functionalized to introduce additional diversity. Common reactions include amide formation, diazotization, and Schiff base formation.[10]

Diagram: Synthetic Utility of 4-Fluoro-3-(trifluoromethyl)aniline

Caption: Key synthetic transformations of 4-fluoro-3-(trifluoromethyl)aniline.[10]

Modern Synthetic Approaches

Recent advances have focused on developing more efficient and environmentally friendly methods for the synthesis of trifluoromethylanilines. These include transition-metal-free cascade reactions and photoredox catalysis.[11][12] These methods often allow for the construction of complex trifluoromethylated anilines from simple precursors in a single step.[12]

Applications in Drug Discovery: Case Studies

The unique properties of the trifluoromethylaniline moiety have been exploited in the development of a number of FDA-approved drugs.

Kinase Inhibitors

Many kinase inhibitors utilize the trifluoromethylaniline scaffold to achieve high potency and selectivity.[13][14][15][16] The trifluoromethyl group can engage in favorable interactions with the kinase active site, while the aniline nitrogen often serves as a key hydrogen bond donor or acceptor.

Asciminib (Scemblix™)

Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase used for the treatment of chronic myeloid leukemia.[17] The trifluoromethoxy group on the aniline ring is located in a deep hydrophobic pocket of the protein, contributing to the drug's high binding affinity.[17]

Diagram: Trifluoromethylaniline in Kinase Inhibition

Caption: Interactions of a trifluoromethylaniline-containing kinase inhibitor with the target protein.

Other Therapeutic Areas

The utility of trifluoromethylanilines extends beyond oncology.

Avacopan (Tavneos®)

Avacopan, used to treat ANCA-associated vasculitis, contains a trifluoromethylaniline group.[17] The presence of this moiety contributes to the drug's potent inhibition of the complement C5a receptor.[17]

Atogepant (Qulipta™)

Atogepant is a CGRP receptor antagonist for the preventive treatment of migraine.[17] The trifluoromethyl group in its structure is crucial for its pharmacological activity.

Table 2: FDA-Approved Drugs Featuring a Trifluoromethylaniline or Related Moiety

| Drug Name | Therapeutic Area | Role of Trifluoromethylaniline Moiety |

| Asciminib | Oncology (CML) | Allosteric inhibition of BCR-ABL1 kinase; CF3O group in hydrophobic pocket.[17] |

| Avacopan | Autoimmune (ANCA-vasculitis) | Potent inhibition of C5aR1; trifluoromethyl group contributes to activity.[17] |

| Atogepant | Neurology (Migraine) | CGRP receptor antagonist; trifluoromethyl group is key for activity.[17] |

| Teriflunomide | Neurology (Multiple Sclerosis) | The synthesis involves the reaction of 2-cyanoacetyl chloride with 4-trifluoroaniline.[18] |

| Pexidartinib | Oncology | Synthesis involves a central tandem Tsuji–Trost reaction and Heck coupling with a trifluoromethylaniline derivative.[19] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the trifluoromethylaniline scaffold is a common strategy in lead optimization to establish a clear structure-activity relationship (SAR).[20][21][22][23][24] Key aspects to consider include the position of the trifluoromethyl group (ortho, meta, or para) and the nature and position of other substituents on the aromatic ring. These modifications can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.

Diagram: SAR Exploration Workflow

Caption: A typical workflow for SAR studies involving trifluoromethylanilines.

Conclusion

Trifluoromethylanilines are a powerful and versatile class of building blocks in modern drug discovery. Their ability to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability makes them invaluable tools for medicinal chemists.[25] The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutics. As we have seen through various examples of FDA-approved drugs, the strategic incorporation of the trifluoromethylaniline moiety can be a decisive factor in the success of a drug discovery program.

References

- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- Vertex AI Search. (n.d.). The Role of Trifluoromethylated Anilines in Modern Synthesis.

-

Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5559–5584. Retrieved from [Link]

- Google Patents. (2001). Preparation of trifluoromethylanilines.

-

Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. Retrieved from [Link]

-

ORKG Ask. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4947. Retrieved from [Link]

-

Thiehoff, C., Lücking, U., & Gribbon, P. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(3), 255-276. Retrieved from [Link]

-

The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from [Link]

-

PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

-

ResearchGate. (2023). Scope of the meta‐trifluoromethylaniline synthesis. Retrieved from [Link]

-